An In-Depth Technical Guide to 4-methyl-1H-indazol-5-ol: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-methyl-1H-indazol-5-ol: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Indazole Moiety as a Cornerstone in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the development of a diverse array of therapeutic agents. Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1] This is largely attributed to the indazole core acting as a bioisostere for other functional groups, such as phenols, offering improved metabolic stability and pharmacokinetic profiles.[1] Within this important class of compounds, 4-methyl-1H-indazol-5-ol has emerged as a key building block and a molecule of significant interest for the development of targeted therapies, particularly in the realm of protein kinase inhibitors. This guide provides a comprehensive technical overview of 4-methyl-1H-indazol-5-ol, encompassing its chemical and physical properties, synthesis methodologies, and its burgeoning role in drug development.
Core Molecular Attributes of 4-methyl-1H-indazol-5-ol
A thorough understanding of the fundamental properties of a molecule is paramount for its effective application in research and development. The key identifiers and physicochemical properties of 4-methyl-1H-indazol-5-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1H-indazol-5-ol | Chemenu |
| CAS Number | 117070-73-2 | Chemenu |
| Molecular Formula | C₈H₈N₂O | Chemenu |
| Molecular Weight | 148.17 g/mol | Chemenu |
| Canonical SMILES | CC1=C(C=NN2)C2=CC=C1O | PubChem |
Strategic Synthesis of the 4-methyl-1H-indazol-5-ol Scaffold
The synthesis of substituted indazoles is a well-explored area of organic chemistry, with numerous strategies available for the construction of the bicyclic core.[2][3] The specific placement of the methyl group at the 4-position and the hydroxyl group at the 5-position of 4-methyl-1H-indazol-5-ol requires a carefully planned synthetic route. While a definitive, published protocol for this exact molecule is not widespread, logical synthetic pathways can be devised based on established indazole syntheses and the preparation of similarly substituted analogs.
Conceptual Synthetic Approach: A Multi-step Pathway
A plausible and versatile approach to 4-methyl-1H-indazol-5-ol would likely commence from a readily available substituted aniline or toluene derivative. The following workflow outlines a conceptual synthetic pathway, highlighting the key chemical transformations.
Figure 1: Conceptual workflow for the synthesis of 4-methyl-1H-indazol-5-ol.
Causality Behind Experimental Choices:
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Nitration: The introduction of a nitro group is a common strategy in aromatic chemistry to direct subsequent functionalization and to serve as a precursor to an amino group, which is often required for indazole ring formation.
-
Ortho-Functionalization: A functional group ortho to the methyl group is typically necessary to facilitate the cyclization to form the pyrazole ring of the indazole.
-
Indazole Ring Formation: This is the key step and can be achieved through various methods, such as the Davis-Beirut reaction or intramolecular cyclization of a suitably functionalized hydrazine derivative.[2]
-
Functional Group Interconversion: This final stage involves the conversion of the substituents on the benzene ring to the desired methyl and hydroxyl groups. For instance, a nitro group can be reduced to an amine, which can then be converted to a hydroxyl group via a Sandmeyer-type reaction. Alternatively, a methoxy group can be cleaved to yield the final phenol.
Exemplary Protocol: Synthesis of a Related 4-Bromo-5-methyl-1H-indazole
While a specific protocol for 4-methyl-1H-indazol-5-ol is not available, a Chinese patent (CN112321510A) details the synthesis of the closely related 4-bromo-5-methyl-1H-indazole, which provides valuable insights into a potential synthetic route.[4] This process involves the formation of the indazole ring from a substituted aniline precursor.
Step-by-Step Methodology (Adapted from CN112321510A):
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Ortho-lithiation and Formylation: A substituted bromo-toluene is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to facilitate ortho-lithiation, followed by quenching with dimethylformamide (DMF) to introduce a formyl group.
-
Oxime Formation: The resulting aldehyde is then reacted with methoxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Ring Closure: The final indazole ring is constructed by heating the oxime with hydrazine hydrate.
This methodology highlights a viable strategy for constructing the indazole core with substituents at the 4 and 5 positions. To arrive at 4-methyl-1H-indazol-5-ol, one could envision a similar route starting with a different appropriately substituted precursor or by further functional group manipulation of the 4-bromo-5-methyl-1H-indazole intermediate.
The Role of 4-methyl-1H-indazol-5-ol in Kinase Inhibition
The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole ring is adept at forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
While specific inhibitory data for 4-methyl-1H-indazol-5-ol against a panel of kinases is not publicly available, its structural features strongly suggest its potential as a valuable fragment or starting point for the development of kinase inhibitors. The 5-hydroxyl group can act as a hydrogen bond donor, mimicking the critical interaction of the adenine of ATP. The 4-methyl group can provide beneficial steric interactions and improve metabolic stability.
The development of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck (lymphocyte-specific kinase) demonstrated that the replacement of a 2-methyl-5-hydroxyaniline moiety with a 4-amino(5-methyl-1H-indazole) resulted in compounds with comparable enzyme potency and significantly improved pharmacokinetic properties.[6] This underscores the utility of the indazole core as a phenol bioisostere in kinase inhibitor design.
Figure 2: Putative binding mode of 4-methyl-1H-indazol-5-ol in a kinase ATP-binding pocket.
Future Perspectives and Applications
4-methyl-1H-indazol-5-ol represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery. Its structural similarity to known kinase inhibitor pharmacophores makes it an attractive starting point for the development of novel therapeutics. Future research efforts should focus on:
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Development of a robust and scalable synthesis: A well-defined and high-yielding synthetic route would facilitate its broader application in medicinal chemistry programs.
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Comprehensive biological profiling: Screening of 4-methyl-1H-indazol-5-ol against a broad panel of kinases and other relevant biological targets would elucidate its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Derivatization of the core scaffold and subsequent biological evaluation would provide valuable insights for the design of more potent and selective inhibitors.
References
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-
4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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(PDF) 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. ResearchGate. [Link]
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6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. PubMed. [Link]
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Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. National Center for Biotechnology Information. [Link]
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